

Spectroscopic analysis of Trioctyldodecyl citrate using NMR, IR, and mass spectrometry

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Compound of Interest

Compound Name: *Trioctyldodecyl citrate*

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Spectroscopic Analysis of Trioctyldodecyl Citrate: An In-Depth Technical Guide

Introduction

Trioctyldodecyl citrate is a tri-ester of citric acid and 2-octyldodecanol, often utilized in the cosmetics and personal care industry as an emollient and skin conditioning agent.^{[1][2][3]} Its high molecular weight and complex structure necessitate a multi-faceted analytical approach for comprehensive characterization. This technical guide provides a detailed overview of the spectroscopic analysis of **Trioctyldodecyl citrate** using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and expected data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.^{[4][5]} For **Trioctyldodecyl citrate**, both ¹H and ¹³C NMR are essential for structural confirmation and purity assessment.

Predicted ¹H NMR Spectral Data

The ^1H NMR spectrum of **Trioctyldodecyl citrate** is expected to show characteristic signals corresponding to the protons in the citrate backbone and the long alkyl chains of the octyldodecyl groups.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.2	Multiplet	3H	-CH- (from 2-octyldodecanol)
~2.7 - 2.9	Doublet of Doublets	12H	-CH ₂ - (citrate backbone)
~1.6	Multiplet	6H	-CH ₂ - adjacent to the ester oxygen
~1.2 - 1.4	Broad Singlet	~180H	-CH ₂ - (overlapping signals from alkyl chains)
~0.8 - 0.9	Triplet	18H	-CH ₃ (terminal methyl groups)

Predicted ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum will provide information on the different carbon environments within the molecule. Due to the complexity and overlapping signals from the long alkyl chains, broadband proton decoupling is typically employed to simplify the spectrum to a series of singlets.[\[6\]](#)[\[7\]](#)

Chemical Shift (δ , ppm)	Assignment
~170 - 175	C=O (ester carbonyls)
~70 - 75	C-OH (central quaternary carbon of citrate)
~65 - 70	-O-CH ₂ - (ester methylene)
~40 - 45	-CH ₂ - (citrate backbone)
~20 - 35	-CH ₂ - (various positions in the alkyl chains)
~14	-CH ₃ (terminal methyl groups)

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra of **Trioctyldodecyl citrate** is as follows:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **Trioctyldodecyl citrate** in 0.5-0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the solubility of the sample.[8]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ¹H NMR Acquisition Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 0-15 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Temperature: 298 K.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
 - Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the TMS signal.
 - Integrate the signals in the ^1H NMR spectrum.
 - Assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[\[9\]](#) [\[10\]](#) For **Trioctyldodecyl citrate**, the IR spectrum will be dominated by the characteristic absorptions of the ester functional groups.

Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3500	Broad, Weak-Medium	O-H stretch (from the hydroxyl group of citrate)
~2925, ~2855	Strong	C-H stretch (asymmetric and symmetric from alkyl chains)
~1740	Strong	C=O stretch (ester carbonyl) [11] [12] [13]
~1465	Medium	C-H bend (methylene scissoring)
~1150-1000	Strong	C-O stretch (ester) [12] [13]

Experimental Protocol for IR Spectroscopy

The following protocol outlines the acquisition of an IR spectrum for **Trioctyldodecyl citrate**:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). This is often the simplest and most common method for liquid samples.
 - Thin Film: Alternatively, dissolve a small amount of the sample in a volatile solvent (e.g., chloroform), cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate completely.
- Instrumentation:
 - A Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Spectral Range: 4000-400 cm⁻¹.

- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Mode: Transmittance or Absorbance.
- Data Processing:
 - Perform a background scan with no sample present.
 - Acquire the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum.
 - Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.[\[14\]](#) Due to the high molecular weight and low volatility of **Trioctyldodecyl citrate**, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are most suitable.[\[15\]](#)

Predicted Mass Spectrometry Data

- Molecular Weight: The molecular formula of **Trioctyldodecyl citrate** is C₆₆H₁₂₈O₇, with a corresponding molecular weight of approximately 1033.9 g/mol .[\[16\]](#)
- Expected Ions (ESI-MS):
 - [M+H]⁺: ~1034.9 m/z
 - [M+Na]⁺: ~1056.9 m/z
 - [M+K]⁺: ~1072.9 m/z

- Fragmentation Pattern: The fragmentation of citrate esters can be complex. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements.^{[17][18]} For **Trioctyldodecyl citrate**, characteristic fragments would likely arise from the cleavage of the ester bonds, leading to the loss of one, two, or all three of the octyldodecyl chains.

Experimental Protocol for Mass Spectrometry (ESI-MS)

The following is a typical protocol for the analysis of **Trioctyldodecyl citrate** by ESI-MS, often coupled with liquid chromatography (LC-MS).

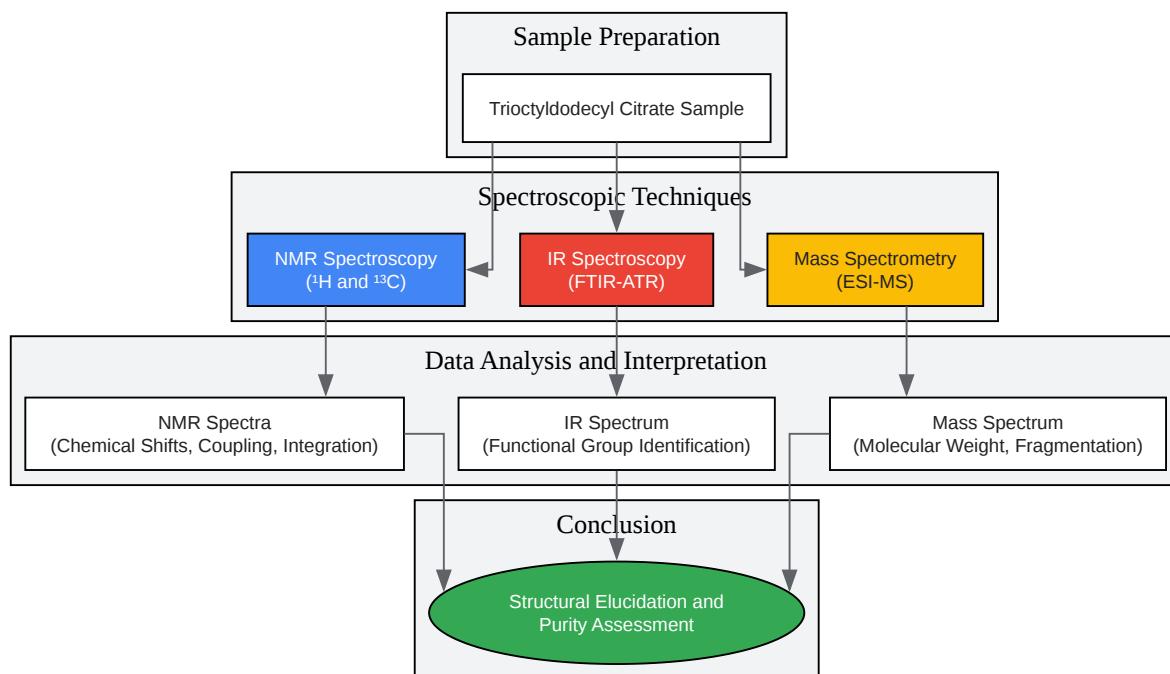
- Sample Preparation:
 - Prepare a dilute solution of **Trioctyldodecyl citrate** (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.
 - The addition of a small amount of formic acid or ammonium acetate to the mobile phase can aid in protonation and the formation of adducts.
- Instrumentation:
 - A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).^[19]
- Acquisition Parameters (Positive Ion Mode):
 - Ionization Mode: Electrospray Ionization (ESI).
 - Capillary Voltage: 3-5 kV.
 - Nebulizing Gas Flow: Dependent on the instrument, typically nitrogen.
 - Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
 - Mass Range: m/z 100-2000.
 - Fragmentation (MS/MS): If structural elucidation is required, tandem mass spectrometry can be performed by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it

to collision-induced dissociation (CID).[20]

- Data Processing:
 - Acquire the mass spectrum.
 - Identify the molecular ion and any adducts.
 - If MS/MS was performed, analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **Trioctyldodecyl citrate**.



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Caption: Workflow for the spectroscopic analysis of **Trioctyldodecyl citrate**.

Conclusion

The combined application of NMR, IR, and mass spectrometry provides a robust framework for the comprehensive analysis of **Trioctyldodecyl citrate**. While NMR spectroscopy offers detailed insights into the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry determines the molecular weight and provides information on the overall molecular formula and fragmentation. The detailed protocols and expected spectral data presented in this guide serve as a foundational reference for the quality control and structural characterization of this important cosmetic ingredient.

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